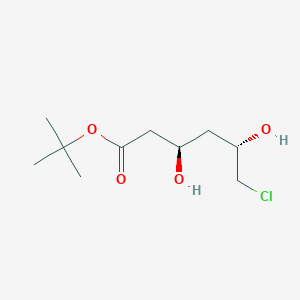

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Vue d'ensemble

Description

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is a chiral intermediate compound primarily used in the synthesis of the side chain of the lipid-lowering drug rosuvastatin. This compound is significant due to its high enantioselectivity and its role in the pharmaceutical industry, particularly in the production of statins, which are used to lower cholesterol levels in patients.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate involves the asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. This process is catalyzed by carbonyl reductases, which exhibit high stereoselectivity and catalytic activity. The reaction conditions are relatively mild, and the process is environmentally friendly. The use of a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization has been shown to achieve high enantioselectivity (>99% e.e.) and yield (98.54%) .

Industrial Production Methods

In industrial settings, the production of this compound is optimized by using recombinant Escherichia coli strains harboring carbonyl reductase and glucose dehydrogenase. This method allows for efficient cofactor regeneration and high substrate conversion rates, making it economically viable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions include various chiral alcohols and substituted hexanoates, which can be further utilized in pharmaceutical synthesis.

Applications De Recherche Scientifique

Synthesis of Rosuvastatin

One of the most notable applications of (3R,5S)-CDHH is its use as a chiral precursor in the production of rosuvastatin. Rosuvastatin is a statin medication that effectively lowers cholesterol levels and reduces the risk of cardiovascular diseases. The synthesis pathway involves the reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to yield (3R,5S)-CDHH using carbonyl reductase enzymes. This method showcases high enantioselectivity and efficiency, making it a preferred route for industrial applications .

Biotechnological Production

Recent advancements have highlighted biotechnological methods for producing (3R,5S)-CDHH. A recombinant strain of Escherichia coli has been engineered to express carbonyl reductase along with glucose dehydrogenase (GDH), facilitating efficient conversion of substrates into (3R,5S)-CDHH. This process not only achieves high substrate conversion rates (up to 98.8%) but also maintains an enantiomeric excess greater than 99%, which is crucial for pharmaceutical applications .

Table 1: Summary of Biotechnological Production Parameters

| Parameter | Value |

|---|---|

| Substrate Conversion Rate | 98.8% |

| Yield | 95.6% |

| Enantiomeric Excess | >99.0% |

| Reaction Duration | 12 hours |

| Space-Time Yield | 1,182.3 g L day |

Pharmaceutical Applications

Beyond its role in synthesizing rosuvastatin, (3R,5S)-CDHH has potential applications in developing other therapeutic agents due to its structural properties. As a secondary metabolite with hydroxyl groups, it may exhibit biological activities that could be harnessed for new drug formulations targeting various health conditions.

Environmental Considerations

The production process for (3R,5S)-CDHH emphasizes environmentally friendly practices. The use of biocatalysts like carbonyl reductases allows for mild reaction conditions and reduced waste generation compared to traditional chemical synthesis methods. This aligns with current trends in green chemistry aimed at minimizing environmental impact while maximizing efficiency .

Case Study 1: Industrial Scale Synthesis

A study demonstrated the large-scale synthesis of (3R,5S)-CDHH using a coupled system of carbonyl reductase and GDH in a bioreactor setup. The results indicated that this method could be scaled up efficiently while maintaining high yields and purity levels necessary for pharmaceutical applications .

Case Study 2: Enzyme Engineering

Research focused on engineering carbonyl reductases to enhance their activity and substrate specificity for producing (3R,5S)-CDHH more effectively. Such advancements not only improve yield but also contribute to cost-effectiveness in industrial settings .

Mécanisme D'action

The mechanism of action of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate involves its role as a chiral intermediate in the synthesis of rosuvastatin. Rosuvastatin competitively inhibits hydroxyl methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme involved in the synthesis of mevalonate, a precursor to cholesterol. By inhibiting this enzyme, rosuvastatin effectively lowers the levels of low-density lipoprotein cholesterol in plasma, reducing the risk of atherosclerosis and coronary heart diseases .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl 6-chloro-3,5-dioxohexanoate: Another chiral intermediate used in similar synthetic pathways.

tert-Butyl 6-chloro-3,5-dihydroxyheptanoate: A compound with a similar structure but an extended carbon chain.

Uniqueness

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is unique due to its high enantioselectivity and its specific role in the synthesis of rosuvastatin. Its efficient production methods and high yield make it a valuable compound in both research and industrial applications .

Activité Biologique

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, commonly referred to as (3R,5S)-CDHH, is a chiral compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly statins like rosuvastatin and atorvastatin. This article delves into its biological activity, synthesis methods, and implications in medicinal chemistry.

- Molecular Formula : CHClO

- Molecular Weight : 238.71 g/mol

- CAS Number : 154026-93-4

Biological Activity Overview

The biological activity of (3R,5S)-CDHH is primarily linked to its role as an intermediate in the synthesis of statins, which are widely used for cholesterol management. Statins function by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.

- Inhibition of HMG-CoA Reductase : Statins derived from (3R,5S)-CDHH inhibit the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol levels in the liver.

- Antioxidant Properties : Some studies suggest that compounds related to (3R,5S)-CDHH exhibit antioxidant activities that may protect against oxidative stress in various cell types.

Synthesis Pathways

The synthesis of (3R,5S)-CDHH can be achieved through biocatalysis using carbonyl reductases. This method is favored due to its high enantioselectivity and mild reaction conditions.

Biocatalytic Production

- Source : Carbonyl reductase from Rhodosporidium toruloides has been utilized effectively.

- Process : The bioconversion involves reducing tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to yield (3R,5S)-CDHH.

Study 1: Antioxidative Effects

A study demonstrated that derivatives of (3R,5S)-CDHH showed significant antioxidative effects in human hepatoma cells exposed to oxidative stress induced by tert-butyl hydroperoxide (tBHP). The treatment with these compounds resulted in:

- Reduced apoptosis markers.

- Restoration of mitochondrial membrane potential.

These findings suggest potential protective roles against liver damage due to oxidative stress .

Study 2: Synthesis Efficiency

Research highlighted the efficiency of using carbonyl reductases for synthesizing (3R,5S)-CDHH. The study noted:

- High enantioselectivity and yield.

- Economic advantages due to lower energy requirements and reduced waste production compared to traditional chemical synthesis methods .

Data Table: Comparison of Synthesis Methods

| Method | Enantioselectivity | Yield (%) | Environmental Impact | Cost Efficiency |

|---|---|---|---|---|

| Chemical Synthesis | Moderate | 60 | High | Low |

| Biocatalytic Synthesis | High | 90 | Low | High |

Propriétés

IUPAC Name |

tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKPWJZUGTVXCO-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C[C@@H](CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431205 | |

| Record name | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154026-93-4 | |

| Record name | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.